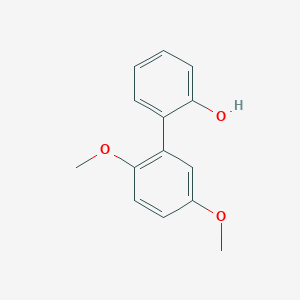

2-(2,5-Dimethoxyphenyl)phenol

Übersicht

Beschreibung

2-(2,5-Dimethoxyphenyl)phenol is an organic compound with the molecular formula C14H14O3 It is a phenolic compound characterized by the presence of two methoxy groups attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)phenol can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethoxybenzene with benzoyl chloride, followed by reduction of the resulting ketone to the corresponding alcohol. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,5-Dimethoxyphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis Building Block

2-(2,5-Dimethoxyphenyl)phenol is widely utilized in organic synthesis due to its functional groups that facilitate various chemical reactions. It serves as a precursor for synthesizing other phenolic compounds and complex organic molecules.

| Application | Description |

|---|---|

| Organic Synthesis | Used as a building block for creating more complex organic molecules. |

| Precursor for Derivatives | Forms derivatives with potential biological activity. |

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer properties, making them candidates for pharmaceutical development.

| Biological Activity | Potential Effects |

|---|---|

| Antimicrobial | Effective against various bacterial strains. |

| Anticancer | Inhibitory effects on cancer cell proliferation observed in vitro studies. |

Case Study: Anticancer Activity

A study demonstrated that specific derivatives of this compound showed promising results in inhibiting the growth of cancer cells in vitro, suggesting potential therapeutic applications in oncology .

Medical Applications

Therapeutic Potential

Ongoing research is focused on the therapeutic applications of this compound in developing new drugs aimed at treating psychiatric disorders and enhancing cognitive functions.

| Medical Application | Description |

|---|---|

| Drug Development | Investigated for use in treating depression and anxiety disorders. |

| Cognitive Enhancement | Potential to enhance learning capacity based on preliminary clinical studies. |

Case Study: Cognitive Enhancement

Initial clinical trials involving compounds related to this compound have shown improvements in mental alertness and sociability among geriatric patients . These findings suggest the compound could be beneficial in treating cognitive decline.

Industrial Applications

Polymers and Dyes Production

The compound is also used in the production of various industrial chemicals, including polymers and dyes, due to its stability and reactivity.

| Industrial Application | Description |

|---|---|

| Polymer Production | Used as a monomer in synthesizing specialized polymers. |

| Dye Manufacturing | Serves as an intermediate in producing various dyes used in textiles. |

Wirkmechanismus

The mechanism of action of 2-(2,5-Dimethoxyphenyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds and participate in redox reactions, influencing biological pathways. The methoxy groups can also affect the compound’s reactivity and interactions with enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

2-(2,5-Dimethoxyphenyl)phenol can be compared to other phenolic compounds such as:

2,5-Dimethoxyphenol: Lacks the additional phenyl group, resulting in different reactivity and applications.

2-(4-Methoxyphenyl)phenol:

2-(2,5-Dimethoxyphenyl)ethanol: Contains an ethanol group instead of a phenol, leading to different biological activities and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biologische Aktivität

2-(2,5-Dimethoxyphenyl)phenol, an organic compound with the molecular formula C14H14O3, is a phenolic compound characterized by two methoxy groups attached to a benzene ring. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

The compound undergoes various chemical reactions, including oxidation to form quinones and reduction to hydroquinones. The mechanism of action primarily involves the interaction of the phenolic group with cellular targets, influencing biological pathways through redox reactions and hydrogen bonding.

Antioxidant Activity

The antioxidant properties of this compound are significant due to its ability to scavenge free radicals. The antioxidant activity can be quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and Cellular Antioxidant Activity (CAA) assays.

These results indicate that this compound exhibits moderate antioxidant activity, which is crucial in preventing oxidative stress-related diseases.

Anti-Inflammatory Activity

The compound has demonstrated anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response. The IC50 values for inhibition of iNOS are as follows:

This data suggests that this compound is a potent inhibitor of iNOS activity, which may contribute to its anti-inflammatory properties.

Anticancer Activity

Research has indicated potential anticancer effects against various cancer cell lines. In vitro studies have shown that this compound inhibits the proliferation of MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

These findings highlight the potential of this compound as an anticancer agent.

Case Studies

- Study on Antioxidant Properties : A study evaluated the antioxidant capacity of various phenolic compounds, including this compound. The results indicated a significant ability to reduce oxidative stress markers in cellular models .

- Anti-Inflammatory Mechanism : Research focused on the anti-inflammatory mechanisms revealed that treatment with this compound led to reduced levels of pro-inflammatory cytokines in macrophages .

- Anticancer Efficacy : A recent investigation into the anticancer properties showed that treatment with this compound led to cell cycle arrest in cancer cells, indicating its potential role as a chemotherapeutic agent .

Eigenschaften

IUPAC Name |

2-(2,5-dimethoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-10-7-8-14(17-2)12(9-10)11-5-3-4-6-13(11)15/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANWUWQWICPYPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501568 | |

| Record name | 2',5'-Dimethoxy[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71715-46-3 | |

| Record name | 2',5'-Dimethoxy[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.